4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Description
The compound 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate (hereafter referred to as the "target compound") is a coumarin-derived ester featuring a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) moiety linked via an ester bond to a 6-[(tert-butoxycarbonyl)amino]hexanoate chain.
Properties
Molecular Formula |
C21H27NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C21H27NO6/c1-14-12-19(24)27-17-13-15(9-10-16(14)17)26-18(23)8-6-5-7-11-22-20(25)28-21(2,3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H,22,25) |
InChI Key |
BHVWMZNPAKIUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps. One common synthetic route starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate through an O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride mediated by triethylamine in dichloromethane at ambient temperature . The resulting intermediate is then reacted with 6-[(tert-butoxycarbonyl)amino]hexanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the coumarin moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various organic halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the coumarin moiety, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory and anticancer activities are likely due to its ability to interfere with key signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs that share structural motifs, such as the coumarin core, ester linkages, or Boc-protected aminohexanoate chains. Key differences in substituents, chain length, and biological activity are highlighted.
Coumarin Core Modifications
a) 6-Chloro-3,4-Dimethyl-2-Oxo-2H-Chromen-7-Yl 6-[(Tert-Butoxycarbonyl)Amino]Hexanoate (CAS 843621-28-3)
- Structural Differences : The coumarin ring is substituted with chlorine at position 6 and methyl groups at positions 3 and 4.
- No biological data is available for direct comparison .
b) 2-Amino-N-(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Acetamide Hydrobromide (CAS 113728-13-5)
Hexanoate Chain Variations
a) Benzyl 6-[(Tert-Butoxycarbonyl)Amino]Hexanoate
- Structural Differences : Substitutes the coumarin moiety with a benzyl ester.
- Impact : The benzyl group increases aromaticity, which could enhance π-π stacking interactions in biological systems. This compound is primarily used as an intermediate in peptide synthesis .
b) (S)-2,5-Dioxopyrrolidin-1-Yl 2-((((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)-6-[(Tert-Butoxycarbonyl)Amino]Hexanoate (CAS 132307-50-7)
- Structural Differences: Features dual protection (Fmoc and Boc) on the aminohexanoate chain and a dioxopyrrolidinyl activating group.
- Impact : Dual protection allows orthogonal deprotection strategies, making it useful in solid-phase peptide synthesis. However, the added complexity reduces yield compared to single-Boc derivatives .
Functional Group Replacements
a) 1,2-Dithiolan-4-Yl 6-[(Tert-Butoxycarbonyl)Amino]Hexanoate
Comparative Data Table
Research Findings and Key Observations
Synthetic Yields : The target compound is synthesized in moderate yields (73–98%) via standard esterification and Boc-protection protocols . Analogs with additional substituents (e.g., chlorine in CAS 843621-28-3) may require more complex purification steps.
Stability : The Boc group confers stability during synthesis but is labile under acidic conditions. Compounds like the Fmoc/Boc dual-protected analog offer controlled deprotection but are less cost-effective.
Biological Activity : Only the target compound has demonstrated MMP9 inhibition . Analogs with bulky substituents (e.g., 3,4-dimethyl) may exhibit altered binding kinetics due to steric effects.
Biological Activity
4-Methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can be represented as follows:
This compound features a coumarin backbone with a tert-butoxycarbonyl (Boc) amino hexanoate side chain, which is instrumental in modulating its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, compounds similar to 4-methyl-2-oxo-2H-chromen-7-yl derivatives exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of related compounds against MCF-7 breast cancer cells:
| Compound | IC50 (µM) |
|---|---|
| 4-Methyl-2-oxo-2H-chromen-7-yl acetate | 0.47 |
| 4-Chlorobenzoate derivative | 9.54 |
| Other coumarin derivatives | 16.1 |
These findings suggest that the presence of specific substituents on the coumarin nucleus can enhance anticancer activity, making it a promising scaffold for drug development.
The anticancer effects of coumarins are often attributed to their ability to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with various signaling pathways. The proposed mechanisms include:
- Inhibition of Topoisomerases : Coumarins can inhibit topoisomerase II, leading to DNA damage and consequent apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some coumarins induce oxidative stress in cancer cells, promoting cell death.
- Modulation of Cell Cycle : They may arrest the cell cycle at specific phases, thereby inhibiting cancer cell growth.
Antimicrobial Activity
Coumarin derivatives have also been evaluated for their antimicrobial properties. Research shows that compounds like 4-methyl-2-oxo-2H-chromen derivatives exhibit activity against various bacterial strains. The following table summarizes antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that modifications in the coumarin structure can enhance antimicrobial potency.
Case Studies
- Study on Anticancer Effects : A study published in Molecular Pharmacology demonstrated that a derivative of 4-methyl-2-oxo-2H-chromen showed selective cytotoxicity towards MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
- Antimicrobial Evaluation : Another research article investigated the antimicrobial properties of various coumarin derivatives, including those related to our compound. The study found that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
